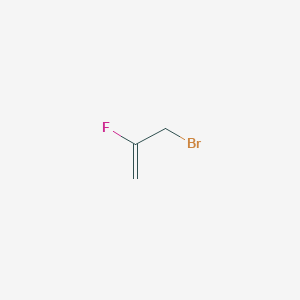

3-Bromo-2-fluoroprop-1-ene

Description

Significance of Fluorinated and Brominated Alkenes in Contemporary Organic Synthesis

The strategic incorporation of fluorine atoms into organic compounds often confers unique attributes such as enhanced thermal stability, greater lipophilicity, and altered bioavailability. numberanalytics.commdpi.com These modified properties are highly sought after in various industrial applications, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.commdpi.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals feature at least one fluorine atom in their structure. chinesechemsoc.orgsustech.edu.cn

Brominated compounds are also of great importance in organic synthesis. rsc.org Organobromides serve as crucial building blocks and synthetic intermediates for creating more complex molecules, largely because the bromide ion is an effective leaving group in chemical reactions. rsc.org Halogenated alkenes, which contain both a carbon-carbon double bond and one or more halogen atoms, are versatile reagents in synthesis, allowing for a wide range of chemical transformations.

Foundational Principles and Evolution of Synthetic Organofluorine Chemistry

Despite fluorine being an abundant element in the Earth's crust, primarily as calcium fluoride (B91410) (CaF2), naturally occurring organic compounds with a carbon-fluorine bond are exceptionally rare. oup.comchinesechemsoc.org Consequently, the vast majority of organofluorine compounds used in academia and industry are the products of chemical synthesis. chinesechemsoc.org The primary source for all fluorination reactions is hydrogen fluoride (HF), produced from the reaction of CaF2 with sulfuric acid. cas.cn

The history of organofluorine chemistry dates back to the early 20th century, but the field experienced significant expansion in the 1950s and 1960s with the advent of new fluorinating agents and synthetic methodologies. numberanalytics.com A core challenge in this field is the formation of the carbon-fluorine bond, which is one of the strongest single covalent bonds in organic chemistry. oup.comsustech.edu.cn

Over the past few decades, chemists have developed a diverse toolkit of fluorinating agents, which can be broadly categorized as nucleophilic, electrophilic, or radical, to achieve selective fluorination. numberanalytics.comsustech.edu.cn Modern synthetic strategies have seen a rapid evolution, with the development of new reagents and catalysts. cas.cn There is an increasing focus on advanced methods like C-H functionalization, photoredox catalysis, and electrochemical techniques, which offer safer and more efficient pathways to valuable fluorinated molecules. chinesechemsoc.orgsustech.edu.cncas.cn

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF/c1-3(5)2-4/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMRYHRCTVLGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35386-83-5 | |

| Record name | 3-Bromo-2-fluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3 Bromo 2 Fluoroprop 1 Ene Derivatives

Nucleophilic Substitution Reactions

The primary mode of reactivity for 3-bromo-2-fluoroprop-1-ene is nucleophilic substitution at the allylic carbon. The carbon-bromine bond is relatively weak and susceptible to cleavage by a wide range of nucleophiles. These reactions typically proceed via an SN2 or SN2' mechanism, where the nucleophile can attack the carbon bearing the bromine (α-position) or the terminal carbon of the double bond (γ-position), respectively. The regioselectivity of the attack is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

For instance, soft nucleophiles like thiolates readily displace the bromide to form the corresponding 2-fluoroallyl thioethers. In a related reaction, 3-chloro-2-fluoroprop-1-ene (B1605417), a close analog, reacts with potassium thioacetate in tetrahydrofuran (THF) to yield S-(2-fluoro-2-propenyl) thioacetate. This transformation serves as a key step in the synthesis of fluorinated analogs of garlic-derived compounds.

Nitrogen nucleophiles, such as primary and secondary amines, also react with 2-fluoroallyl electrophiles. Palladium-catalyzed allylic amination of (2-fluoroallyl)pyridinium salts, which can be considered synthetic equivalents of 2-fluoroallyl cations, has been shown to produce 2-fluoroallyl amines with high regio- and stereoselectivity. This method is mild enough to allow for the selective monoallylation of primary amines and anilines, avoiding the common issue of diallylation.

Carbon nucleophiles, such as stabilized enolates (e.g., sodium methylmalonate) and organoboronic acids, can also be employed in palladium-catalyzed allylic substitution reactions with 2-fluoroallyl systems to form new carbon-carbon bonds, yielding functionalized fluorinated alkenes.

The table below summarizes representative nucleophilic substitution reactions involving 2-fluoroallyl electrophiles.

| Nucleophile | Electrophile/Catalyst System | Product Type |

| Potassium Thioacetate | 3-Chloro-2-fluoroprop-1-ene | 2-Fluoroallyl Thioacetate |

| Primary/Secondary Amines | (2-Fluoroallyl)pyridinium salt / Pd-catalyst | 2-Fluoroallyl Amine |

| Sodium Methylmalonate | (2-Fluoroallyl)pyridinium salt / Pd-catalyst | Substituted 2-Fluoroallyl Malonate |

| Phenylboronic Acid | (2-Fluoroallyl)pyridinium salt / Pd-catalyst | 2-Fluoro-3-phenylprop-1-ene |

Elimination Reactions to Generate Alkenes

Elimination of hydrogen bromide (HBr) from this compound can lead to the formation of highly reactive intermediates like fluoroallenes. This dehydrohalogenation is typically promoted by strong, sterically hindered bases. The regioselectivity of the proton abstraction is crucial. Abstraction of the proton from the carbon bearing the bromine atom (C3) would lead to a carbene intermediate, while abstraction of a vinylic proton (from C1) could potentially lead to an allene.

The use of a bulky base, such as potassium tert-butoxide (KOt-Bu), is known to favor the formation of the less-substituted alkene (Hofmann product) in elimination reactions. In the case of this compound, treatment with a strong, non-nucleophilic base is expected to facilitate a 1,3-elimination pathway to generate 1-fluoroallene. The synthesis of axially chiral fluoroallenes has been achieved through copper-catalyzed enantioselective β-fluoride elimination from propargylic difluorides, highlighting the utility of elimination reactions in generating fluorinated allenes. While this specific substrate differs, the principle of β-halide elimination is a key strategy for allene synthesis.

The general transformation for the dehydrobromination is shown below:

CH2=CF-CH2Br + Base → [CH=C=CHF] + H-Base+ + Br-

The reaction conditions significantly influence the outcome, with factors such as the choice of base, solvent, and temperature determining the efficiency of allene formation versus competing substitution or other elimination pathways.

Oxidative and Reductive Transformations of Halogenated Alkenes

The double bond in this compound is susceptible to both oxidation and reduction. However, the presence of halogen atoms can influence the course of these reactions.

Oxidative Transformations: Oxidative cleavage of the carbon-carbon double bond is a powerful tool for generating carbonyl compounds. Ozonolysis (O3) is a common method for this transformation. The ozonolysis of haloalkenes proceeds via the Criegee mechanism to form ozonides, which can then be worked up to yield carbonyl compounds. For this compound, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide, Me2S) would be expected to cleave the double bond to yield formaldehyde and 2-bromo-2-fluorocarbonyl compounds, although the stability of the latter would be a concern. The presence of the fluorine atom generally decreases the yield of the final ozonide.

Reductive Transformations: Catalytic hydrogenation is the most common method for the reduction of alkenes. Using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO2) with hydrogen gas (H2), the double bond of this compound can be reduced to form 3-bromo-2-fluoropropane. A key challenge in the hydrogenation of halogenated compounds is chemoselectivity. The carbon-bromine bond can also be susceptible to hydrogenolysis (cleavage by reduction). The choice of catalyst and reaction conditions is critical to selectively reduce the double bond without affecting the C-Br bond. Palladium catalysts are often used for the selective hydrogenation of alkenes in the presence of halides.

| Transformation | Reagents | Expected Major Product |

| Oxidative Cleavage | 1. O3, 2. Me2S | Formaldehyde + Bromofluoroacetyl derivative |

| Catalytic Hydrogenation | H2, Pd/C | 3-Bromo-2-fluoropropane |

Carbon-Carbon Bond Forming Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed carbon-carbon bond-forming reactions, leveraging the reactivity of the C-Br bond.

The allylic bromide can participate in several types of cross-coupling reactions. As mentioned in section 3.1, palladium-catalyzed allylic substitution (or allylic alkylation) is a powerful method. Using (2-fluoroallyl)pyridinium salts as electrophiles, a variety of carbon nucleophiles, including arylboronic acids, can be coupled to form products like 2-fluoro-3-phenylprop-1-ene.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide. As a vinyl halide (due to the C-F bond) and an allyl halide (due to the C-Br bond), this compound offers multiple potential reaction sites. However, the C(sp3)-Br bond is significantly more reactive towards oxidative addition to Pd(0) than a vinylic C-F bond. Therefore, Suzuki coupling with an arylboronic acid (ArB(OH)2) would be expected to occur at the allylic position, yielding a 2-fluoro-3-arylprop-1-ene.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. Similar to the Suzuki coupling, the reaction is expected to proceed at the more reactive C-Br bond. The coupling of this compound with a terminal alkyne (R-C≡CH) in the presence of a palladium catalyst and a copper(I) co-catalyst would yield a 2-fluoro-1,4-enyne.

The table below outlines expected products from these cross-coupling reactions.

| Coupling Reaction | Nucleophile | Catalyst System | Expected Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) catalyst, Base | 2-Fluoro-3-arylprop-1-ene |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | 2-Fluoro-1,4-enyne |

| Allylic Alkylation | Sodium Methylmalonate | Pd(0) catalyst | Diethyl 2-(2-fluoroprop-2-en-1-yl)malonate |

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of cyclic and heterocyclic compounds.

Intermolecular Cycloadditions: The electron-deficient nature of the double bond, influenced by the fluorine atom, allows it to participate as a 2π component in cycloaddition reactions. For example, [3+2] cycloaddition reactions involving oxyallyl cations or azomethine ylides with fluorinated alkenes are known routes to construct five-membered carbo- and heterocyclic rings. The reaction of this compound with a suitable 1,3-dipole could provide access to various functionalized five-membered rings.

Intramolecular Cyclizations: Derivatives of this compound, where a nucleophilic or radical-accepting group is tethered to the molecule, can undergo intramolecular cyclization. For example, a substrate containing a tethered nucleophile could undergo an intramolecular palladium-catalyzed allylic alkylation to form a cyclic compound. Radical cyclizations are also a powerful strategy. A radical generated elsewhere in a molecule can add to the double bond of the 2-fluoroallyl moiety, or a radical can be generated from the C-Br bond, which then initiates a cyclization cascade. Such strategies are employed for the construction of complex polycyclic scaffolds.

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene. acs.orglibretexts.org In this context, this compound can act as the halide component. The reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to form a new, more substituted alkene.

When this compound is reacted with an alkene, such as styrene or an acrylate, the expected product would be a 1-fluoro-1,4-diene. The reaction proceeds through the formation of a (2-fluoroallyl)palladium(II) intermediate, which then adds across the double bond of the coupling partner. Subsequent β-hydride elimination regenerates the catalyst and yields the fluorinated diene product. The regioselectivity of the alkene insertion and the direction of the β-hydride elimination are key factors controlling the final product structure. Palladium-catalyzed Heck-type reactions of secondary fluoroalkyl bromides have been shown to proceed under mild conditions, suggesting that the allylic system in this compound would be a highly reactive partner in this transformation. nih.gov

Carbon-Heteroatom Bond Forming Reactions

This compound readily undergoes nucleophilic substitution reactions, allowing for the formation of new bonds between carbon and various heteroatoms such as nitrogen, oxygen, and sulfur. These reactions typically proceed via an SN2 or SN2' mechanism, where a nucleophile attacks the electrophilic carbon center, leading to the displacement of the bromide leaving group.

The presence of the fluorine atom at the 2-position significantly influences the reactivity of the allylic system. The electron-withdrawing nature of fluorine can affect the electron density of the double bond and the adjacent carbon atoms, thereby influencing the rate and regioselectivity of nucleophilic attack.

Detailed research on the reactions of this compound with a wide range of heteroatomic nucleophiles is an active area of investigation. The outcomes of these reactions, including yields and the formation of specific products, are highly dependent on the nature of the nucleophile, the reaction conditions (e.g., solvent, temperature), and the presence of any catalysts.

Table 1: Examples of Carbon-Heteroatom Bond Forming Reactions with this compound Derivatives (Illustrative)

| Nucleophile (Substrate) | Reagent/Conditions | Product(s) | Notes |

| Amine (e.g., R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-(2-fluoroallyl)amine | The reaction typically proceeds via direct displacement of the bromide. |

| Alkoxide (e.g., R-O⁻Na⁺) | Alcohol (R-OH), Heat | 2-fluoroallyl ether | The regioselectivity can be influenced by the steric bulk of the alkoxide. |

| Thiolate (e.g., R-S⁻Na⁺) | Thiol (R-SH), Base | 2-fluoroallyl sulfide | Thiols are generally good nucleophiles for this type of transformation. |

This table is illustrative and intended to show the types of reactions that are possible. Specific experimental data for this compound is not widely available in the public domain.

Regioselective and Stereoselective Aspects of Reactivity

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity. Nucleophiles can potentially attack at the C1 position (α-attack, SN2) or the C3 position (γ-attack, SN2'), leading to different constitutional isomers.

The outcome is influenced by a combination of factors:

Steric Hindrance: The fluorine atom and the methylene (B1212753) group at C1 can sterically hinder the approach of a nucleophile to the C1 position, potentially favoring attack at the less hindered C3 position.

Electronic Effects: The electronegativity of the fluorine atom can polarize the C-F bond and influence the charge distribution across the allyl system, which in turn can direct the incoming nucleophile.

Hard and Soft Nucleophiles: The Hard-Soft Acid-Base (HSAB) principle can also play a role. Hard nucleophiles may favor attack at the harder electrophilic center, while softer nucleophiles may prefer the softer center.

Reaction Mechanism: The operative mechanism (SN2 vs. SN2') will dictate the final position of the nucleophile.

Stereoselectivity becomes a factor when the reaction creates a new stereocenter or when the substrate itself is chiral. In the case of SN2 reactions, an inversion of configuration at the attacked carbon center is typically observed. For SN2' reactions, the stereochemical outcome is more complex and depends on the geometry of the transition state.

The presence of the fluorine atom can also influence the conformational preferences of the molecule and the transition states of its reactions, thereby impacting the stereochemical course.

Table 2: Regiochemical and Stereochemical Considerations in the Reactivity of 2-Fluoroallyl Systems (General Principles)

| Reaction Type | Influencing Factors | Predominant Outcome | Stereochemical Implication |

| Nucleophilic Substitution | Steric bulk of nucleophile, solvent polarity, leaving group ability | Can be a mixture of SN2 and SN2' products. | SN2: Inversion of configuration. SN2': Can be syn or anti addition depending on the system. |

| Cycloaddition Reactions | Electronic nature of the dienophile/dipole, catalyst | Regioselectivity is governed by frontier molecular orbital interactions. | Stereochemistry of the starting alkene is often retained in the product. |

This table outlines general principles that apply to 2-fluoroallyl systems. Specific data for this compound would require dedicated experimental studies.

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Fluoroprop 1 Ene

Reaction Pathway Elucidation and Energy Profiles

Elucidating a reaction pathway involves identifying all elementary steps, including the formation of transient intermediates and the structures of transition states that connect them. The energy profile of a reaction provides a quantitative depiction of these pathways, plotting the change in potential energy as reactants are converted into products.

For reactions involving haloalkenes, computational methods, particularly Density Functional Theory ((DFT), are invaluable for mapping these energy landscapes. chemrxiv.orgresearchgate.net While specific, detailed energy profiles for reactions of 3-bromo-2-fluoroprop-1-ene are not extensively documented in publicly available literature, we can consider a model reaction, such as hydrofluorination, to illustrate the concept. A typical DFT study would calculate the Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products. chemrxiv.orgresearchgate.net

The process begins with the reactants in a stable energy state. As the reaction proceeds, the system's energy increases until it reaches a maximum at the transition state (TS), which represents the energy barrier (activation energy, ΔG‡) for that step. The system then relaxes to a lower energy state, either a stable product or a reaction intermediate. researchgate.net If an intermediate is formed, it must surmount a subsequent energy barrier to proceed to the final product.

For example, in a hypothetical two-step addition reaction to this compound, the energy profile would show two distinct peaks corresponding to the two transition states. The species in the energy valley between these peaks would be the reaction intermediate.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Step This table is a generalized representation of data obtained from computational studies on related haloalkene reactions.

| Species | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| TS1 | First Transition State | +24.1 researchgate.net |

| Intermediate | e.g., Bromonium Ion / Carbocation | +5.0 |

| TS2 | Second Transition State | +15.3 chemrxiv.org |

| Product | Final Addition Product | -22.5 chemrxiv.org |

Note: Energy values are illustrative and based on data for analogous systems to demonstrate the concept of an energy profile.

Catalytic Cycle Analysis and Role of Catalysts/Additives

Catalysts can dramatically alter reaction pathways by lowering the activation energy, often by enabling new mechanistic steps that are not accessible in the uncatalyzed reaction. Additives can further modify the catalyst's activity or selectivity.

Lewis acids are common catalysts in reactions involving organofluorine compounds. researchgate.netacs.org A Lewis acid, such as boron trifluoride (BF₃) or an aluminum-based reagent, can activate the substrate by coordinating to one of the halogen atoms. researchgate.netacs.org In the case of this compound, the fluorine atom is a hard Lewis base and would be the likely site of interaction with a hard Lewis acid like BF₃.

This coordination polarizes the C-F bond, making the carbon atom more electrophilic and facilitating C-F bond cleavage. researchgate.netacs.org In some catalytic systems, such as HF shuttling reactions catalyzed by BF₃·OEt₂, the catalyst is involved in both defluorination and the subsequent fluorination steps. researchgate.netresearchgate.net The etherate (OEt₂) component can act as a weak Lewis base, mediating the proton transfer required for elimination or addition steps. researchgate.netresearchgate.net

A general mechanism for a Lewis acid-catalyzed process might involve:

Activation: Coordination of the Lewis acid to the fluorine atom of this compound.

Intermediate Formation: Heterolytic cleavage of the C-F bond, potentially forming a carbocationic intermediate and a [Lewis Acid-F]⁻ complex. acs.org

Nucleophilic Attack: The intermediate is attacked by a nucleophile.

Catalyst Regeneration: The Lewis acid is released to re-enter the catalytic cycle.

Computational chemistry is a powerful tool for characterizing the geometry and energy of fleeting transition states that cannot be observed experimentally. mit.edu Using DFT, researchers can model the reaction path and locate the highest energy point, which corresponds to the transition state. researchgate.net

Analysis of a transition state's structure provides critical mechanistic information. For instance, in a Lewis acid-catalyzed reaction, calculations can reveal the bond lengths between the catalyst, the substrate, and the incoming nucleophile. researchgate.net For the reaction of fluoroethane (B3028841) with propyne (B1212725) catalyzed by BF₃·OEt₂, DFT calculations identified a concerted transition state where BF₃ acts as both a Lewis acid and a base, with a fluorine atom accepting a proton. researchgate.net Similar computational approaches applied to this compound would clarify the precise role of the catalyst and the nature of bond-making and bond-breaking processes. Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state structure indeed connects the intended reactant and product. chemrxiv.org

Identification and Characterization of Reaction Intermediates

The short-lived intermediates formed during a reaction dictate the final product. Identifying and characterizing these species is a cornerstone of mechanistic investigation.

In electrophilic addition reactions to alkenes, halogens like bromine readily form bridged, three-membered cyclic intermediates known as halonium ions. wikipedia.org The formation of a bromonium ion in the reaction of an alkene with an electrophilic bromine source was first proposed to explain the observed anti-diastereoselectivity of halogen addition. wikipedia.org

For this compound, an electrophilic attack on the double bond would be expected to proceed via a cyclic bromonium ion intermediate. The positive charge is delocalized over the bromine and two carbon atoms. These ions are highly reactive due to ring strain and the positive charge on the halogen, making them potent electrophiles. wikipedia.org They are rapidly attacked by a nucleophile, leading to ring-opening and the formation of the final product. The presence of the electron-withdrawing fluorine atom on the double bond would influence the stability and subsequent reactivity of this bromonium ion intermediate.

Table 2: General Properties of Halonium Ions

| Property | Description |

| Structure | Cyclic, three-membered ring containing a positively charged halogen atom (R₂C-X⁺-CR₂). wikipedia.org |

| Formation Tendency | The ability to form a bridged halonium ion is in the order I > Br > Cl > F. wikipedia.org |

| Reactivity | Highly reactive electrophiles due to ring strain and the positive charge on the halogen. wikipedia.org |

| Fate | Typically undergo rapid attack by a nucleophile (inter- or intramolecularly) or, less commonly, rearrange to a carbocation. wikipedia.org |

While the bridged bromonium ion is often the key intermediate, an open-chain β-halocarbocation can also exist, either as a discrete intermediate or as a resonance structure of an unsymmetrical bromonium ion. wikipedia.org The stability of the potential carbocation plays a significant role. Halonium ions may rearrange to a carbocation if the resulting species is particularly stable, such as an allylic or benzylic carbocation. wikipedia.org

In the case of this compound, the addition of an electrophile (e.g., H⁺) to the terminal carbon of the double bond would generate a secondary carbocation. This carbocation is also allylic to the C-Br bond and adjacent to the C-F bond. The fluorine atom would exert a destabilizing inductive effect, while the bromine could potentially stabilize the positive charge through resonance. Mechanistic probe experiments, such as carbocation trapping, can be used to gather evidence for the formation of such intermediates. chemrxiv.orgacs.org For instance, conducting the reaction in the presence of a trapping agent that readily reacts with carbocations can provide products indicative of a carbocationic pathway. acs.org

Stereochemical Control Mechanisms and Origins of Selectivity

The stereochemical outcome of reactions involving this compound and related bromofluoroalkenes is highly dependent on the reaction mechanism, which can be finely tuned by the choice of catalysts, reagents, and conditions. In particular, palladium-catalyzed cross-coupling reactions provide a powerful tool for the stereoselective synthesis of more complex fluorinated alkenes. nih.gov

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, demonstrates how stereoselectivity can be achieved. acs.org The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a sequence of oxidative addition, transmetalation, and reductive elimination. uwindsor.calibretexts.org The stereochemistry of the starting alkene is often retained throughout this process. For instance, in the palladium-catalyzed cross-coupling of 1-bromo-1-alkenes, the reaction typically proceeds with retention of the double bond configuration. uwindsor.ca

The origin of this selectivity lies in the specifics of the catalytic cycle. The initial oxidative addition of the C-Br bond to the Pd(0) complex creates a Pd(II) intermediate. libretexts.org The geometry of this intermediate and its subsequent reaction steps are influenced by the ligands coordinated to the palladium center. The use of specific phosphine (B1218219) ligands and bases is critical for achieving high yields and stereospecificity. mdpi.com

A mild and efficient methodology for the stereospecific palladium-catalyzed alkylation of gem-bromofluoroalkenes with primary and strained secondary alkylboronic acids has been developed, which proceeds under Suzuki-Miyaura conditions. This strategy gives access to a wide range of functionalized tri- and tetrasubstituted monofluoroalkenes in high yield, with good functional group tolerance, independent of the starting gem-bromofluoroalkene's geometry. mdpi.com An initial survey of conditions for the coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene with butylboronic acid demonstrated that using a PdCl₂(dppf) catalyst with Cs₂CO₃ as the base resulted in the desired product in 95% yield.

The following table details the results of palladium-catalyzed cross-coupling of butylboronic acid with various gem-bromofluoroalkenes, illustrating the high yields achievable under optimized conditions.

| gem-Bromofluoroalkene Substrate | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (E/Z)-1-(2-bromo-2-fluorovinyl)-benzene | Pd₂(dba)₃·CHCl₃ / Xantphos (B1684198) | Cs₂CO₃ | Toluene/H₂O | (E/Z)-(2-fluorohex-1-en-1-yl)benzene | 95 | mdpi.com |

| (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | Pd₂(dba)₃·CHCl₃ / Xantphos | Cs₂CO₃ | Toluene/H₂O | (E/Z)-1-(2-fluorohex-1-en-1-yl)-4-nitrobenzene | 99 | mdpi.com |

| (E/Z)-1-(2-bromo-2-fluorovinyl)-3-nitrobenzene | Pd₂(dba)₃·CHCl₃ / Xantphos | Cs₂CO₃ | Toluene/H₂O | (E/Z)-1-(2-fluorohex-1-en-1-yl)-3-nitrobenzene | 99 | mdpi.com |

| (E/Z)-1-(1-bromo-1-fluoroprop-1-en-2-yl)-4-methoxybenzene | Pd₂(dba)₃·CHCl₃ / Xantphos | Cs₂CO₃ | Toluene/H₂O | (E/Z)-1-(1-fluoro-1-butylprop-1-en-2-yl)-4-methoxybenzene | 90 | mdpi.com |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

The ¹H NMR spectrum of 3-Bromo-2-fluoroprop-1-ene is expected to show two main signals corresponding to the methylene (B1212753) (-CH₂Br) and vinyl (=CH₂) protons.

Methylene Protons (-CH₂Br): These protons are anticipated to appear as a doublet due to coupling with the adjacent fluorine atom (³JHF). Based on similar structures, this signal would likely be found in the range of 3.5-4.5 ppm. For instance, in a related compound, 4-(3-bromo-1,1-difluoroprop-1-en-2-yl)-1,1'-biphenyl, the -CH₂Br protons appear as a triplet at 4.36 ppm with a ⁴JHF coupling of 2.0 Hz. rsc.org In another analog, (Z)-7-Bromo-8-(2-fluoro-3-(p-tolyl)allyl)quinoline, the allyl protons adjacent to a quinoline (B57606) ring appear at 4.58 ppm as a doublet with a ³JHF of 10.8 Hz. rsc.org

Vinyl Protons (=CH₂): The two geminal vinyl protons are chemically non-equivalent and are expected to appear as two separate signals. Each signal would be a doublet of doublets due to geminal coupling with each other (²JHH) and coupling to the fluorine atom (³JHF). These signals are typically observed further downfield, in the region of 4.5-6.0 ppm. The magnitude of the ³JHF coupling can be different for the cis and trans protons relative to the fluorine atom.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₂Br | 3.5 - 4.5 | d | ³JHF |

| =CH₂ (cis to F) | 4.5 - 6.0 | dd | ²JHH, ³JHF (cis) |

The ¹³C NMR spectrum will provide information on the carbon framework. Three distinct signals are expected, each showing coupling with the fluorine atom.

Methylene Carbon (-CH₂Br): This carbon will appear as a doublet (²JCF) in the aliphatic region. In 4-(3-bromo-1,1-difluoroprop-1-en-2-yl)-1,1'-biphenyl, the -CH₂Br carbon signal is at 28.8 ppm with a ³JCF of 5.6 Hz. rsc.org

Vinylic Carbon (=CH₂): This carbon atom, bonded to two protons, will also be split into a doublet by the fluorine atom (²JCF). For example, in S-(2-fluoroallyl)ethanethioate, the =CH₂ carbon appears at 92.6 ppm with a ²JCF of 19 Hz. semanticscholar.org

Fluorine-bearing Vinylic Carbon (=CF): This carbon will exhibit the largest C-F coupling constant (¹JCF) and will appear as a doublet significantly downfield due to the double bond and the electronegativity of the fluorine. In S-(2-fluoroallyl)ethanethioate, this carbon is observed at 161.5 ppm with a ¹JCF of 257.0 Hz. semanticscholar.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂Br | ~30 | d | ²JCF ≈ 20-30 |

| =CH₂ | ~95 | d | ²JCF ≈ 15-25 |

The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the fluorine atom. A single signal is expected for this compound. This signal will be split into a triplet of triplets (or a multiplet) due to coupling with the two vinyl protons (³JHF) and the two methylene protons (³JHF). The chemical shift is expected in the typical range for vinylic fluorides. For instance, in various (Z)-7-Bromo-8-(2-fluoroallyl)quinoline derivatives, the ¹⁹F signal appears around -93 to -101 ppm. rsc.org In S-(2-fluoroallyl)ethanethioate, the fluorine signal is a multiplet between -98.2 and -98.3 ppm. semanticscholar.org

Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, FT-IR) for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound would be characterized by several key absorption bands.

C=C Stretch: A band corresponding to the carbon-carbon double bond stretching vibration is expected in the region of 1650-1680 cm⁻¹. In related fluorinated compounds, this band is observed around 1670 cm⁻¹. mdpi.com

C-F Stretch: The carbon-fluorine stretching vibration typically gives rise to a strong absorption band in the 1000-1200 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

=C-H Stretch: The stretching vibrations of the vinyl C-H bonds usually appear above 3000 cm⁻¹. docbrown.info

-C-H Stretch: The stretching vibrations of the methylene C-H bonds are expected just below 3000 cm⁻¹. rsc.org

=CH₂ Wag: A characteristic out-of-plane bending (wagging) vibration for the terminal =CH₂ group is expected around 910-990 cm⁻¹. docbrown.info

Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=C | Stretch | 1650 - 1680 |

| =C-F | Stretch | 1000 - 1200 |

| C-Br | Stretch | 500 - 600 |

| =C-H | Stretch | > 3000 |

| -C-H | Stretch | < 3000 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions. As of the current literature survey, no single-crystal X-ray diffraction data has been reported for this compound. This is likely because the compound is a liquid or a low-melting solid at room temperature, making single crystal growth challenging. However, X-ray data for more complex, solid derivatives containing the bromo-fluoro-propene moiety could potentially be used to infer structural parameters. For instance, the study of crystalline materials like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has provided detailed structural insights into related chalcone (B49325) systems. researchgate.net The determination of the crystal structure of this compound would require its successful crystallization, potentially through derivatization or co-crystallization techniques. researchgate.net

Quantum Chemical Computations

In the absence of complete experimental data, quantum chemical computations, particularly those using Density Functional Theory (DFT), serve as a powerful predictive tool. researchgate.net These calculations can be used to:

Predict Spectroscopic Data: DFT methods can calculate NMR chemical shifts and coupling constants, as well as vibrational frequencies, which can then be compared with or used to predict experimental spectra. researchgate.netresearchgate.net

Determine Conformational Preferences: The molecule can exist in different conformations due to rotation around the C-C single bond. Computational methods can determine the relative energies of these conformers (e.g., syn and anti conformers, where the C-Br bond is syn- or anti-periplanar to the C=C bond) and the energy barriers for their interconversion.

Analyze Electronic Structure: Calculations can provide insights into the molecular orbital energies (HOMO, LUMO), the molecular electrostatic potential (MEP), and atomic charges. researchgate.net This information is vital for understanding the molecule's reactivity. The MEP, for example, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For halogenated compounds, these calculations are crucial for understanding phenomena like halogen bonding. frontiersin.orgmdpi.com

Studies on similar halogenated alkenes have employed DFT methods like B3LYP to investigate their structure and reactivity, showing good agreement between calculated and experimental data. researchgate.netresearchgate.net Such computational studies on this compound would be invaluable for a complete understanding of its chemical and physical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. DFT calculations are central to understanding the electronic structure, geometry, and potential reactivity of molecules like this compound. nih.govrsc.org

The initial step in the computational analysis of this compound involves optimizing its molecular geometry. This process uses DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-31+G(d,p) or 6-311++G(d,p), to find the lowest energy arrangement of atoms in space. researchgate.netresearchgate.net The optimization yields a stable 3D structure from which key geometric parameters can be extracted. For this compound, this would include the precise bond lengths (C=C, C-C, C-F, C-Br, C-H), bond angles, and the dihedral angle describing the rotation around the C-C single bond. researchgate.netmdpi.com

Once the geometry is optimized, an analysis of the electronic structure provides deeper insights. This involves examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netjournalijar.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). journalijar.com The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Illustrative Data) This table is for illustrative purposes to show typical data obtained from DFT calculations and is not based on published experimental results for this specific molecule.

| Parameter | Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C1=C2 | 1.32 |

| C2-C3 | 1.49 |

| C2-F | 1.35 |

| C3-Br | 1.96 |

| Bond Angles (°) ** | |

| ∠C1=C2-C3 | 124.5 |

| ∠C1=C2-F | 122.0 |

| ∠F-C2-C3 | 113.5 |

| ∠C2-C3-Br | 111.0 |

| Dihedral Angle (°) ** | |

| ∠F-C2-C3-Br | 120.0 (gauche) |

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which is invaluable for interpreting experimental results. researchgate.netuow.edu.au Using the optimized geometry of this compound, it is possible to calculate its NMR and vibrational spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical chemical shifts that, when compared with experimental spectra, help confirm the molecular structure and assign specific signals to the correct atoms. researchgate.netchemrxiv.org

Vibrational Frequencies: DFT calculations can also determine the vibrational frequencies corresponding to the normal modes of the molecule. nih.govnih.gov These frequencies can be correlated with peaks in experimental infrared (IR) and Raman spectra. frontiersin.org This theoretical spectrum helps in assigning the observed vibrational bands to specific motions, such as C=C stretching, C-H bending, or C-F and C-Br stretching. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. uow.edu.au

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Illustrative Data) This table is for illustrative purposes to show typical data obtained from DFT calculations and is not based on published experimental results for this specific molecule.

| Frequency (cm⁻¹, Scaled) | Intensity | Assignment |

| ~3100 | Medium | =C-H Stretch |

| ~1650 | Strong | C=C Stretch |

| ~1450 | Medium | CH₂ Scissoring |

| ~1150 | Strong | C-F Stretch |

| ~650 | Strong | C-Br Stretch |

DFT is a powerful tool for exploring the reactivity of this compound by mapping out potential energy surfaces for various reactions. frontiersin.org By locating the transition state (TS) structures along a reaction coordinate, chemists can calculate the activation energy, or reaction barrier. frontiersin.orgacs.org This information is critical for predicting reaction rates and understanding reaction mechanisms. For instance, the barriers for nucleophilic substitution at the allylic carbon or addition across the double bond could be computed.

Furthermore, DFT calculations can provide key thermodynamic data, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction. frontiersin.org This data reveals whether a proposed reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic), offering predictive power for designing synthetic routes. cdnsciencepub.com

To pinpoint reactive sites within the this compound molecule, chemists employ reactivity descriptors derived from conceptual DFT. nobelprize.org

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to different types of attack. acs.orgtru.ca By analyzing the change in electron density upon the addition or removal of an electron, one can calculate the condensed Fukui functions:

ƒ+ for predicting the site of nucleophilic attack.

ƒ- for predicting the site of electrophilic attack.

ƒ⁰ for predicting the site of radical attack. tru.ca For this compound, this analysis would likely highlight the electrophilic nature of the double bond and the potential for nucleophilic attack at the carbon atom bearing the bromine. journalijar.comnobelprize.org

Average Local Ionization Energy (ALIE): The ALIE surface is another tool used to visualize reactivity. It maps the energy required to remove an electron at various points on the molecule's electron density surface. Regions with low ALIE values indicate sites that are electron-rich and susceptible to electrophilic attack. researchgate.net

Ab Initio Molecular Orbital Theory for High-Level Electronic Structure Determination

While DFT is widely used, ab initio (from first principles) molecular orbital theories provide an alternative and often more systematically improvable approach. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can offer higher accuracy for electronic structure determination, though they come with a significantly higher computational cost. researchgate.netmdpi.com These high-level calculations are often used as a benchmark to validate the results obtained from more economical DFT functionals, particularly for systems where electron correlation effects are complex. mdpi.com For a molecule like this compound, MP2 calculations could be used to refine the relative energies of different conformers or the heights of reaction barriers. researchgate.net

Computational Studies of Conformational Equilibria

The presence of a C(sp²)-C(sp³) single bond in this compound allows for rotation, leading to different spatial arrangements known as conformers. Studies on analogous 3-halopropenes have shown that such molecules typically exist as a mixture of conformers, often termed syn (or cis) and gauche (or skew), depending on the dihedral angle between the substituents on the C2 and C3 atoms. cdnsciencepub.com

Future Directions and Research Perspectives for 3 Bromo 2 Fluoroprop 1 Ene

Development of Novel and Sustainable Catalytic Systems for Synthesis

The future synthesis of 3-bromo-2-fluoroprop-1-ene and its derivatives will increasingly rely on the development of more efficient, selective, and sustainable catalytic systems. While traditional methods have been established, modern catalysis offers avenues to overcome limitations and enhance synthetic utility.

Future research will likely focus on:

Advanced Palladium-Catalyzed Cross-Coupling: Building on established methods for similar bromofluoroalkenes, new palladium catalyst systems will be explored. Research into the cross-coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene with boronic acids has shown that a Pd2(dba)3/xantphos (B1684198) system can be highly effective, achieving nearly quantitative yields under specific conditions. mdpi.com Future work will aim to broaden the substrate scope, reduce catalyst loading, and develop systems that are tolerant of a wider range of functional groups, enabling more complex molecular architectures to be constructed from the this compound scaffold.

Iridium and Rhodium Catalysis: The exploration of other transition metals like iridium and rhodium holds significant promise. Iridium catalysis, for instance, has been pivotal in developing enantioselective allylic substitution reactions, which could be applied to this compound to generate chiral fluorinated molecules. escholarship.org Similarly, Rh(III)-catalyzed C-H activation has been demonstrated with related fluorinated propenes, suggesting a potential new pathway for creating complex heterocyclic structures. sioc-journal.cn

Biocatalysis and Sustainable Methods: A significant push towards green chemistry will drive research into biocatalytic approaches. Engineered enzymes, such as myoglobin (B1173299) catalysts, have been used for the cyclopropanation of other fluorinated alkenes. Applying this technology to this compound could lead to highly enantioselective and sustainable routes for producing complex carbocycles. Furthermore, concepts like catalytic HF shuttling, which uses catalysts like BF3-OEt2 to transfer HF equivalents between molecules, represent a novel, sustainable approach to fluorination and defluorination that could be adapted for related synthetic strategies. researchgate.net

Table 1: Promising Catalytic Systems for Future Transformations

| Catalyst System | Metal | Reaction Type | Potential Advantage | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | Palladium | Cross-Coupling | High efficiency and yield for C-C bond formation. | mdpi.com |

| [Cp*RhCl₂]₂ | Rhodium | C-H Activation/Cyclization | Access to complex heterocyclic scaffolds. | sioc-journal.cn |

| Iridium / Chiral Ligands | Iridium | Asymmetric Allylic Substitution | Creation of enantioenriched fluorinated compounds. | escholarship.org |

| Engineered Myoglobin | (Iron) | Biocatalytic Cyclopropanation | High enantioselectivity and sustainability. | |

| BF₃-OEt₂ | Boron | HF Shuttling | Sustainable fluorination/defluorination cycles. | researchgate.net |

Exploration of Undiscovered Reactivity Profiles and Complex Transformations

Beyond its established role in substitution and coupling reactions, future research will delve into the untapped reactivity of this compound to forge more intricate molecular structures.

Key areas of exploration include:

Selective C-F Bond Functionalization: Activating the strong C-F bond is a formidable challenge in fluorine chemistry. However, recent breakthroughs in cryogenic organometallic chemistry have demonstrated the selective functionalization of C(sp³)–F bonds even in the presence of more reactive C–Br bonds. acs.org Applying these principles to the vinylic C(sp²)–F bond in this compound could unlock unprecedented transformations, allowing the fluorine atom to be used as a synthetic handle rather than just a static substituent.

Complex Cyclizations: The compound is an ideal precursor for complex, multi-step cyclization cascades. Its use in synthesizing fluorocyclopropane-containing proline analogues via intramolecular cyclopropanation highlights its potential. Future work could expand this to access a wider variety of strained ring systems and polycyclic frameworks, which are of significant interest in drug discovery.

Hypervalent Bromine Chemistry: The bromine atom offers a potential entry into hypervalent bromine(III) chemistry. While the synthesis of such compounds is often challenging, requiring reagents like BrF₃, they can act as powerful reagents in their own right. thieme-connect.com Developing methods to access alkenyl-λ³-bromanes from this compound could open new avenues for unique oxidative coupling or rearrangement reactions.

Deeper Mechanistic Insights into Stereoselective and Regioselective Reactions

To fully harness the synthetic potential of this compound, a profound understanding of the mechanisms governing its reactions is essential. Future research will focus on elucidating the factors that control reaction outcomes, enabling chemists to predict and manipulate selectivity with greater precision.

Important areas for mechanistic investigation include:

Understanding Stereoconvergence: In reactions like the palladium-catalyzed formylation of related β-bromo-β-fluorostyrenes, mixtures of E/Z isomers can converge to a single product isomer. Understanding the mechanistic basis for this stereoconvergence is crucial for applying it to this compound to achieve high stereoselectivity without the need for isomerically pure starting materials.

Elucidating C-F Activation Pathways: As methods for C-F bond activation are developed, detailed mechanistic studies will be paramount. Research on iridium-catalyzed C–F activation highlights the cooperative role of the transition metal and a fluorophilic activator. escholarship.org Investigating these interactions through kinetic analysis, intermediate characterization, and computational modeling will be key to designing more efficient and selective catalysts for reactions involving the C-F bond of this compound. escholarship.orgchemrxiv.org

Computational and Spectroscopic Analysis: Density Functional Theory (DFT) calculations are becoming indispensable for mapping reaction pathways and understanding transition states, as demonstrated in studies of HF shuttling mechanisms. researchgate.net Combining these computational tools with advanced spectroscopic techniques will provide a clearer picture of transient intermediates and the subtle electronic and steric effects that dictate regioselectivity and stereoselectivity in its various transformations.

Expanding the Scope of Applications as Advanced Synthetic Intermediates

The true value of this compound lies in its ability to serve as a cornerstone for the synthesis of high-value, complex molecules. Future applications will undoubtedly expand its role in medicinal chemistry, agrochemistry, and materials science.

Promising applications include:

Fluorinated Bioactive Molecules: The 2-fluoroallyl motif is a valuable component for biologically active compounds. The synthesis of fluorinated analogues of organosulfur compounds from garlic, for example, showcases the potential to modify natural products to enhance their therapeutic properties. researchgate.net

Novel Amino Acids and Peptidomimetics: The creation of unnatural amino acids is critical for developing new peptide-based drugs. The use of a related chloro-analogue to synthesize fluorocyclopropane-containing proline derivatives demonstrates a clear pathway for incorporating the unique steric and electronic properties of the 2-fluoroallyl group into peptides.

Versatile Boronate Reagents: Transition metal-catalyzed borylation of this compound could convert it into a (2-fluoroallyl)boronate reagent. Such reagents are highly versatile, participating in diastereoselective allylboration of aldehydes to create fluorinated homoallylic alcohols, which are themselves valuable synthetic intermediates. researchgate.net

PET Imaging Agents: The growing importance of Positron Emission Tomography (PET) in medical diagnostics necessitates new methods for incorporating the fluorine-18 (B77423) isotope. rug.nl this compound is a prime candidate for development as a precursor for ¹⁸F-labeled building blocks. Future research will likely focus on developing nucleophilic substitution methods to replace the bromine atom with [¹⁸F]fluoride, creating [¹⁸F]-2,3-difluoropropene or other related synthons for use in automated radiotracer synthesis. rsc.org

Table 2: Examples of Complex Molecules Derived from the 2-Fluoroallyl Scaffold

| Source Compound | Transformation | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| 3-Chloro-2-fluoroprop-1-ene (B1605417) | Reaction with thioacetate, hydrolysis, and oxidation | Fluorinated Allicin Analogue | Medicinal Chemistry | researchgate.net |

| 3-Chloro-2-fluoroprop-1-ene | N-alkylation and intramolecular cyclopropanation | Fluorocyclopropane Proline Analogue | Peptidomimetics, Drug Discovery | |

| 3-Bromo-3,3-difluoroprop-1-ene | Rh(III)-catalyzed C-H activation/cyclization | Dihydropyrimidoindolone | Pharmaceuticals | sioc-journal.cn |

| gem-Bromofluoroalkenes | Pd-catalyzed cross-coupling with boronic acids | Functionalized Fluoroalkenes | General Synthesis | mdpi.com |

| 3-Chloro-2-fluoroprop-1-ene | Indium-mediated allylation of aldehydes | Fluorinated Homoallylic Alcohols | Synthetic Intermediates | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

To transition these advanced chemical methods from academic curiosities to practical, scalable processes, integration with modern synthesis technologies is essential. Flow chemistry and automated platforms offer significant advantages in terms of safety, reproducibility, and efficiency.

Future developments will involve:

Transfer to Continuous Flow Reactors: Many of the powerful catalytic reactions involving this compound use highly reactive or hazardous reagents and require precise control of temperature and reaction time. Continuous flow reactors provide superior heat and mass transfer, allow for safe handling of reactive intermediates, and enable rapid optimization of reaction conditions. This makes them ideal for scaling up palladium-catalyzed couplings or potentially hazardous C-F activation reactions.

Automated Synthesis of Building Blocks and Libraries: The demand for large libraries of compounds for high-throughput screening in drug discovery makes automated synthesis platforms indispensable. An automated synthesizer could use this compound as a central building block, reacting it with a diverse set of coupling partners under various conditions to rapidly generate a library of novel fluorinated compounds. mpg.de

Radiosynthesis Automation: The synthesis of PET tracers is particularly well-suited for automation due to the short half-life of ¹⁸F (approximately 110 minutes) and the need to minimize radiation exposure to personnel. Automated synthesis modules are routinely used for the production of established tracers. rug.nl Developing a robust, automated, multi-step synthesis of a PET tracer starting from a ¹⁸F-labeled derivative of this compound would be a significant step toward its clinical translation. rsc.org

Q & A

Q. Q1. What are the optimal synthetic routes for 3-bromo-2-fluoroprop-1-ene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation of propenes. A two-step approach is common: (1) fluorination of 3-bromo-1-propene using AgF or KF in polar aprotic solvents (e.g., DMF) at 60–80°C, followed by (2) bromine radical addition under UV light to stabilize the allylic position. Yield optimization requires strict anhydrous conditions to avoid hydrolysis of the fluorine substituent. Purity (>95%) is confirmed via GC-MS (retention time ~8.2 min) and ¹⁹F NMR (−120 to −125 ppm for the vinylic fluorine) .

Structural Characterization

Q. Q2. How can the molecular geometry of this compound be resolved when crystallographic data are limited?

Methodological Answer: When single-crystal X-ray diffraction is impractical (e.g., due to low melting points), use ab initio computational methods (DFT at B3LYP/6-311+G(d,p)) to model bond lengths and angles. Experimental validation combines:

- ¹H NMR : Coupling constants (JHF ≈ 50 Hz) confirm the trans configuration of vinylic H and F.

- IR Spectroscopy : C-Br stretch at 550–600 cm⁻¹ and C=C stretch at 1650 cm⁻¹ .

Reactivity and Functionalization

Q. Q3. What factors govern the regioselectivity of this compound in cross-coupling reactions?

Advanced Analysis: The bromine atom at C3 is more electrophilic due to the electron-withdrawing fluorine at C2. In Suzuki-Miyaura couplings, Pd(PPh3)4 selectively activates the C-Br bond over C-F, enabling aryl/vinyl boronic acid coupling at C3. Competing β-hydride elimination is minimized using K2CO3 as a base in THF/water (3:1) at 80°C. Contrasting results in older studies (e.g., competing C-F activation) may stem from residual moisture or Pd catalyst impurities .

Spectroscopic and Computational Analysis

Q. Q4. How can conflicting <sup>13</sup>C NMR assignments for this compound be resolved?

Advanced Methodology: Discrepancies in δC values (e.g., C1 at 115–120 ppm vs. 125–130 ppm) arise from solvent effects (CDCl3 vs. DMSO-d6) and relaxation delays. Use DEPT-135 to distinguish CH2 (C1) from CH (C2). Cross-validate with GIAO-DFT calculations (B3LYP/cc-pVTZ), which predict C1 (sp²) at 122 ppm and C3 (sp³-Br) at 95 ppm. Discrepancies >5 ppm suggest sample decomposition or residual solvent .

Safety and Handling

Q. Q5. What are the critical safety protocols for handling this compound in kinetic studies?

Methodological Guidance:

- Ventilation : Use fume hoods with >100 fpm airflow due to volatility (bp ~80–85°C) and potential release of HBr/HF.

- PPE : Nitrile gloves (≥8 mil) and polycarbonate face shields.

- Spill Management : Neutralize with CaCO3 slurry (avoids exothermic reactions with NaOH).

- Storage : Under N2 at −20°C in amber glass to prevent light-induced decomposition .

Data Contradictions

Q. Q6. How should researchers address contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution)?

Analytical Framework:

- Variable Screening : Test hypotheses via DOE (Design of Experiments) varying solvent polarity (toluene vs. DMF), temperature (25°C vs. 60°C), and catalyst loading (1–5 mol% Pd).

- Mechanistic Probes : Isotopic labeling (D2O quench) identifies protonation sites.

- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers (e.g., unreported trace metals in reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.